cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Description
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a methoxymethyl substituent in the cis configuration. The compound is commercially available as a hydrochloride salt, enhancing its stability and solubility for industrial and research applications. Key properties include:
- Molecular Formula: C₆H₁₃NO·HCl (free base: C₆H₁₃NO, MW 115.17 ).
- Molecular Weight: ~151.64 g/mol (calculated for hydrochloride form).
- Applications: Used as an organic building block in pharmaceuticals, agrochemicals, and materials science .
- Suppliers: Available from multiple vendors, including CymitQuimica (priced at €637/g for 1g) and others with certifications like ISO, FDA, and Halal .
Properties
IUPAC Name |
3-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZIOTYBDBDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with methoxymethyl chloride in the presence of a base to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The methoxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
Pharmaceutical Development
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride serves as a lead compound in pharmaceutical research. Its structural characteristics allow for modifications that can enhance biological activity or target specific pathways. It has been investigated for its potential to act as a precursor in synthesizing novel therapeutic agents.
Organic Synthesis
The compound is utilized as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials and chemical processes.
Biological Studies
Research indicates that this compound can interact with enzymes and receptors, influencing metabolic pathways and enzyme activities. Preliminary studies suggest its role in modulating neurotransmitter systems, which is crucial for understanding drug mechanisms .
Case Study 1: Enzyme Interaction
A study examined the interaction of this compound with certain enzymes involved in metabolic pathways. The results demonstrated that the compound could enhance enzyme activity, suggesting potential applications in metabolic disorder treatments.
Case Study 2: Drug Development
In another investigation, researchers explored the compound's potential as a precursor for synthesizing novel therapeutic agents targeting specific diseases. The modifications made to the original structure resulted in compounds with improved efficacy and selectivity against targeted biological systems.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Lead compound for drug synthesis and modification | Potential for novel therapeutic agents |
| Organic Synthesis | Building block for complex molecule preparation | Valuable in material development |
| Biological Studies | Interaction with enzymes and receptors | Modulation of metabolic pathways |
Mechanism of Action
The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
*Note: The hydrochloride salt CAS for the target compound is inferred; the free base CAS is 1068704-31-3 .
Structural and Functional Differences
- Substituent Effects: Methoxymethyl (Target Compound): Ether group balances lipophilicity and solubility, making it versatile in drug design . Isopropoxy: Bulkier group reduces solubility in polar solvents but may enhance binding specificity in enzyme inhibitors . Hydroxyl (cis-3-Amino-1-methylcyclobutanol HCl): Increases polarity and hydrogen-bonding capacity, favoring use in aqueous-phase reactions .
Stereochemical Impact :
Commercial Availability and Suppliers
- Target Compound : Available from 18+ suppliers, including LEAP CHEM CO., LTD. (ISO-certified) and CymitQuimica, with prices reflecting high purity (€637/g) .
- Alternatives: cis-3-Amino-1-methylcyclobutanol HCl is offered by Biochempartner and Aaron Chemicals, emphasizing its role in chiral synthesis .
Biological Activity
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. Its unique structural features, including a methoxymethyl group and its hydrochloride form, contribute to its potential biological activities and applications.
- Molecular Formula: C₇H₁₄ClNO₃
- Molecular Weight: 151.63 g/mol
- Structure: The compound features a cyclobutane ring with a methoxymethyl substituent at the 3-position, enhancing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to various biological effects, including modulation of metabolic pathways and enzyme activities. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems or other signaling pathways relevant to drug development.
Biological Applications
This compound has several potential applications in biological research:
- Drug Discovery: The compound is being explored for its role as a precursor in the synthesis of novel therapeutic agents targeting specific diseases.
- Enzyme Interaction Studies: It serves as a model compound for studying the interactions between cyclobutane derivatives and various enzymes, providing insights into their catalytic mechanisms.
- Pharmacological Research: Its potential as an antiglutamatergic agent suggests applications in neuropharmacology, similar to compounds like acamprosate, which modulate NMDA receptor activity .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclobutane with methoxymethyl group | Enhanced lipophilicity; specific biological activity |
| trans-3-(Methoxymethyl)cyclobutan-1-amine | Same structure but different stereochemistry | Potentially different reactivity and biological properties |
| 3-(Methoxymethyl)cyclobutan-1-amine | Lacks hydrochloride; simpler structure | May exhibit altered solubility and stability |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Neuropharmacological Studies : Research indicates that this compound may exhibit neuroprotective properties by modulating glutamate signaling pathways, similar to established NMDA receptor antagonists .
- Synthetic Applications : The compound has been utilized as a building block in organic synthesis, leading to the development of more complex molecules with potential therapeutic effects. Its unique configuration allows for diverse reactivity patterns that are beneficial in drug design.
- Enzyme Interaction : Preliminary data suggest that this compound can influence the activity of certain enzymes involved in metabolic processes, making it a valuable tool for biochemical research .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for cyclobutane amine hydrochlorides, and how can reaction parameters be optimized for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride?
- Methodological Answer : Cyclobutane amine hydrochlorides are typically synthesized via multi-step routes involving cyclization, amine functionalization, and salt formation. For example:
- Cyclobutane ring formation : Use [3+1] cycloaddition or photochemical methods to construct the strained cyclobutane core.
- Amine introduction : Employ reductive amination or nucleophilic substitution to install the methoxymethyl group.
- Hydrochloride salt formation : Treat the free amine with HCl in polar solvents (e.g., ethyl acetate) under controlled pH .
- Optimization : Key parameters include solvent polarity (ethyl acetate minimizes by-products ), temperature (room temperature avoids thermal decomposition ), and stoichiometric excess of HCl to ensure complete salt precipitation. Continuous flow reactors improve scalability and purity in industrial settings .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of cis-3-substituted cyclobutane amine hydrochlorides?
- Methodological Answer :
- <sup>1</sup>H-NMR : The cis configuration is confirmed by coupling constants (e.g., J = 7.9 Hz for adjacent protons on the cyclobutane ring ) and methoxymethyl group signals (δ ~3.3 ppm for OCH3).
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) should show [M+H]<sup>+</sup> at m/z 138.6 (molecular weight 137.61 + 1) .
- Purity validation : Use HPLC with a C18 column (95% purity reported via UV detection ), cross-validated with elemental analysis (C, H, N, Cl within ±0.3% of theoretical values ).
Q. What are the recommended storage conditions and handling protocols for hygroscopic amine hydrochloride salts?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture absorption .
- Handling : Use gloveboxes for weighing, avoid skin contact (non-irritating but hygroscopic ), and dissolve in anhydrous DMSO or ethanol for biological assays .
Advanced Research Questions
Q. How to resolve contradictions between HPLC purity (95%) and elemental analysis (±0.5% deviation) for cyclobutane amine hydrochlorides?
- Methodological Answer : Discrepancies arise from residual solvents or counterion variability. Strategies include:
- Karl Fischer titration : Quantify water content (common in hygroscopic salts ).
- Ion chromatography : Verify Cl<sup>−</sup> stoichiometry (1:1 HCl ratio ).
- Thermogravimetric analysis (TGA) : Detect solvent residues (weight loss below 100°C ).
Q. How do solvent choice and reaction temperature impact stereochemical outcomes in cyclobutane amine synthesis?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (THF, DMF) favor cis isomer retention via hydrogen bonding with the cyclobutane ring . Non-polar solvents (toluene) may promote trans isomerization.
- Temperature : Low temperatures (−20°C) stabilize the cis configuration during amination, while >40°C increases epimerization risk .
Q. What strategies resolve cis/trans isomer contamination in cyclobutane amine hydrochlorides?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 90:10) to separate isomers .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate the cis isomer (higher solubility of trans in ethanol ).
- Dynamic resolution : Employ enzymes (lipases) to selectively hydrolyze trans esters in prochiral intermediates .
Q. How can counterion exchange improve solubility and bioavailability of amine hydrochlorides?
- Methodological Answer :
- Counterion screening : Replace Cl<sup>−</sup> with besylate or tosylate via ion-exchange resins. Tosylate salts show 2–3x higher solubility in PBS (pH 7.4) .
- Pharmacokinetics : In murine models, besylate derivatives of cis-3-(Methoxymethyl)cyclobutan-1-amine achieved 80% oral bioavailability vs. 50% for hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
